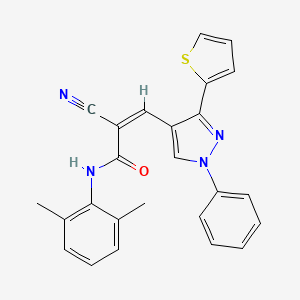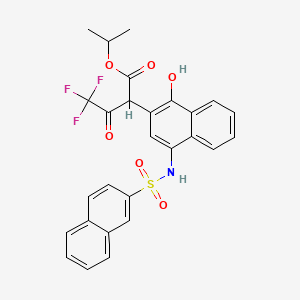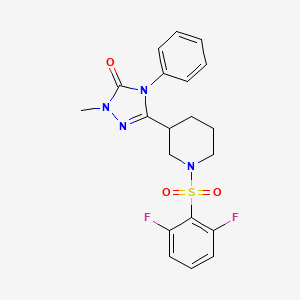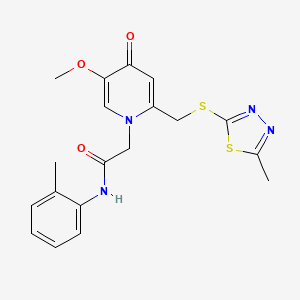
(1-(Pyrrolidin-1-yl)cyclopropyl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-(Pyrrolidin-1-yl)cyclopropyl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1694182-68-7 . It has a molecular weight of 140.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2/c9-7-8(3-4-8)10-5-1-2-6-10/h1-7,9H2 . This indicates that the compound contains 8 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Hexahydro-2H-thieno[2,3-c]pyrrole Scaffold for Drug Discovery Hexahydro-2H-thieno[2,3-c]pyrrole has been explored as a polar, low molecular weight scaffold for constructing compound libraries in the search for new drugs. Practical syntheses of derivatives based on [3 + 2] cycloaddition involving ylides and dihydrothiophene dioxides have been developed. This scaffold shows potential for generating libraries of 3D-shaped molecules, indicating its utility in medicinal chemistry and drug discovery efforts (Yarmolchuk et al., 2011).
Antiviral Activity of Aminoadamantane Derivatives Spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines, including spiro[pyrrolidine-2,2'-adamantanes], have been synthesized and evaluated against a broad range of viruses. Specific compounds showed significant inhibition of the cytopathicity of influenza A virus, highlighting their potential as anti-influenza A virus agents. This study underscores the importance of structural diversity in discovering new antiviral drugs (Kolocouris et al., 1994).
Pyrrole Schiff Bases for Anticancer Activity New palladium(II) and platinum(II) complexes based on pyrrole Schiff bases have been synthesized and characterized. These complexes demonstrate strong anticancer activity against various human cancerous cell lines, including selective toxicity towards cancerous cells without affecting noncancerous cells. The findings suggest potential applications in cancer therapy, emphasizing the role of pyrrole-based compounds in developing new anticancer drugs (Mbugua et al., 2020).
Tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine in Peptide Research A tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold has been designed to stabilize parallel turn conformations in peptides. This research provides insights into the conformational properties of this bicyclic diamino scaffold, demonstrating its potential in peptide design and structural biology (Bucci et al., 2018).
Synthesis of Pyrrolidines for Chemical Diversification The synthesis and properties of novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives have been explored. These compounds exhibit aromatic characteristics and potential for autorecycling oxidation of amines and alcohols under specific conditions. Such studies contribute to the development of new chemical entities and the diversification of organic compounds (Mitsumoto & Nitta, 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1-pyrrolidin-1-ylcyclopropyl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-7-8(3-4-8)10-5-1-2-6-10;;/h1-7,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBYZTBLVJDNBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(CC2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2716170.png)

![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2716172.png)




![2-(4-methoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2716182.png)




![Methyl 2-[6-(3,4-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2716189.png)
